
Isopropyl 2-isopropoxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-isopropoxynicotinate is a compound that is widely used in organic synthesis and scientific research applications. It is an organic compound containing a carboxylic acid and an alcohol functional group. It is a versatile reagent that is used in a variety of chemical reactions, including the synthesis of esters, amides, and other organic compounds. It has also been used in a variety of biochemical and physiological experiments.
Mechanism of Action
Isopropyl 2-isopropoxynicotinate acts as a proton donor in organic synthesis reactions. It is a strong acid that can donate a proton to the reaction partner, allowing the reaction to proceed. It can also act as a catalyst, speeding up the reaction rate. In biochemical and physiological experiments, it can act as a substrate for enzymes, allowing the enzyme to catalyze the reaction.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It can act as a substrate for enzymes, allowing the enzyme to catalyze the reaction. It can also act as a proton donor, allowing the reaction to proceed. In addition, it can act as a catalyst, speeding up the reaction rate.
Advantages and Limitations for Lab Experiments
The use of isopropyl 2-isopropoxynicotinate in lab experiments has several advantages. It is a versatile reagent that can be used in a variety of chemical reactions. It is also a strong acid that can donate a proton to the reaction partner, allowing the reaction to proceed. In addition, it is a safe and non-toxic reagent that can be easily handled and stored.
However, there are some limitations to the use of this compound in lab experiments. It is a volatile compound that can easily evaporate and should be handled with care. In addition, it is a strong acid that can cause skin and eye irritation, so protective equipment should be worn when handling it.
Future Directions
There are a variety of potential future directions for the use of isopropyl 2-isopropoxynicotinate. It could be used in the synthesis of more complex organic molecules, such as peptides and nucleic acids. It could also be used in the synthesis of pharmaceuticals and other bioactive compounds. In addition, it could be used in the development of new enzymatic and biochemical assays. Furthermore, it could be used in the development of new analytical methods, such as mass spectrometry and high-performance liquid chromatography. Finally, it could be used in the development of new drug delivery systems, such as nanoparticles and liposomes.
Synthesis Methods
Isopropyl 2-isopropoxynicotinate can be synthesized from the reaction of isopropanol and 2-isopropoxynicotinic acid. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction produces a mixture of this compound and 2-isopropoxynicotinic acid. The reaction can be separated by distillation or extraction.
Scientific Research Applications
Isopropyl 2-isopropoxynicotinate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis reactions, such as the synthesis of esters, amides, and other organic compounds. It is also used in biochemical and physiological experiments, such as enzyme assays, drug metabolism studies, and protein purification. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs.
properties
IUPAC Name |
propan-2-yl 2-propan-2-yloxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)15-11-10(6-5-7-13-11)12(14)16-9(3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRXZPKBJWCOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

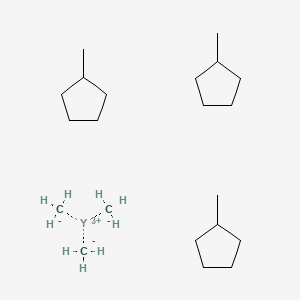
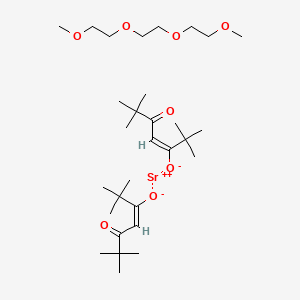
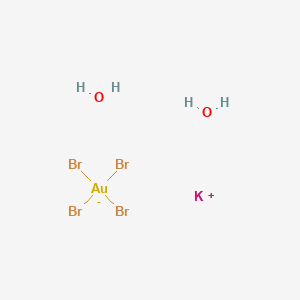
![(40-60% Methylhydrosiloxane)-[40-60% (3-cyanopropyl)methylsiloxane] copolymer, viscosity 1000-3000 cSt.](/img/structure/B6314014.png)
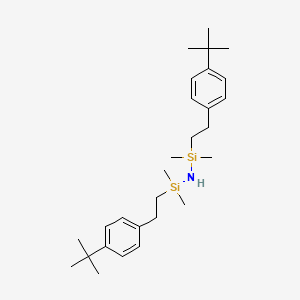


![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)
![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)

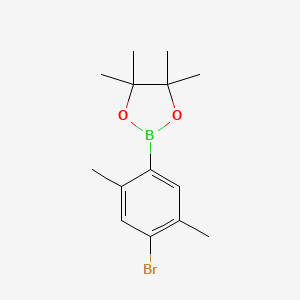


![{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride](/img/structure/B6314069.png)